4-Methoxy-2-(methylthio)benzo[d]thiazole
Overview
Description
4-Methoxy-2-(methylthio)benzo[d]thiazole is a heterocyclic aromatic organic compound characterized by a benzothiazole core with a methoxy group at the 4-position and a methylthio group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-2-(methylthio)benzo[d]thiazole typically involves the cyclization of 2-aminothiophenol with chloroacetic acid in the presence of a base. The reaction conditions include heating the mixture under reflux in an appropriate solvent, such as ethanol or methanol, to facilitate the formation of the benzothiazole ring.
Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow reactors, which offer advantages in terms of efficiency and scalability. The use of catalysts, such as palladium or copper, can enhance the reaction rate and yield. Additionally, optimizing reaction parameters, such as temperature and pressure, is crucial for achieving high purity and yield.
Chemical Reactions Analysis
Types of Reactions: 4-Methoxy-2-(methylthio)benzo[d]thiazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Production of reduced derivatives, such as hydroxylated or aminated compounds.
Substitution: Introduction of various functional groups, leading to derivatives with altered chemical properties.
Scientific Research Applications
4-Methoxy-2-(methylthio)benzo[d]thiazole has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including inflammation and oxidative stress-related conditions.
Industry: Employed in the development of new materials, such as polymers and dyes, due to its unique chemical structure.
Mechanism of Action
4-Methoxy-2-(methylthio)benzo[d]thiazole is structurally similar to other benzothiazole derivatives, such as 2-methylbenzothiazole and 2-aminobenzothiazole. its unique combination of methoxy and methylthio groups imparts distinct chemical and biological properties. For instance, the presence of the methoxy group enhances its solubility in organic solvents, while the methylthio group contributes to its antioxidant activity.
Comparison with Similar Compounds
2-Methylbenzothiazole
2-Aminobenzothiazole
4-Methoxybenzothiazole
2-Methylthiobenzothiazole
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Properties
IUPAC Name |
4-methoxy-2-methylsulfanyl-1,3-benzothiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NOS2/c1-11-6-4-3-5-7-8(6)10-9(12-2)13-7/h3-5H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKZXPSOPXQAOOX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)SC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NOS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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